molecular formula C5H5NO3 B13555452 2-Oxazoleacetic acid

2-Oxazoleacetic acid

Cat. No.: B13555452
M. Wt: 127.10 g/mol
InChI Key: XUVVPUSARWFTRS-UHFFFAOYSA-N
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Description

2-Oxazoleacetic acid is a heterocyclic organic compound featuring an oxazole ring fused with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxazoleacetic acid typically involves the cyclization of N-(2-hydroxyethyl)amides. One common method is the dehydrative cyclization promoted by triflic acid, which tolerates various functional groups and generates water as the only byproduct . Another approach involves the use of (diacetoxyiodo)benzene as a reaction promoter and lithium iodide as an iodine source, leading to the formation of 2-oxazolines .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry, such as using catalytic dehydration and minimizing waste, are likely to be employed to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions: 2-Oxazoleacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Oxazoleacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxazoleacetic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic processes and cellular functions. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its role in biological systems .

Comparison with Similar Compounds

Uniqueness: 2-Oxazoleacetic acid is unique due to its specific combination of the oxazole ring and acetic acid moiety, which imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C5H5NO3

Molecular Weight

127.10 g/mol

IUPAC Name

2-(1,3-oxazol-2-yl)acetic acid

InChI

InChI=1S/C5H5NO3/c7-5(8)3-4-6-1-2-9-4/h1-2H,3H2,(H,7,8)

InChI Key

XUVVPUSARWFTRS-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=N1)CC(=O)O

Origin of Product

United States

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